1,3-Dichloro-1,1-difluoropropane
Overview
Description
1,3-Dichloro-1,1-difluoropropane is a compound with the molecular formula C3H4Cl2F2 . It is a chloroalkane and a chlorohydrocarbon .
Synthesis Analysis
The synthesis of 1,3-Dichloro-1,1-difluoropropane can be achieved from 1,1,1,3-Tetrachloro-propane . Other methods of synthesis have been explored, such as the dehydrofluorination of 1,1,1,3,3-pentafluoropropane .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-1,1-difluoropropane consists of three carbon atoms, four hydrogen atoms, two chlorine atoms, and two fluorine atoms . The molecular weight of the compound is 148.96 g/mol .
Scientific Research Applications
Chromatography Applications
In the field of chromatography, “1,3-Dichloro-1,1-difluoropropane” is used in the measuring apparatus needed for chromatography .
Mass Spectrometry Applications
In mass spectrometry, this compound is used in the manipulation of proteins during mass spectrometry .
Life Science Research
In life science research, “1,3-Dichloro-1,1-difluoropropane” is used in various fields such as cell biology, genomics, and proteomics .
Preparation of Other Compounds
The preparation method of “1,3-Dichloro-1,1-difluoropropane” is easy to obtain, and the conversion rate is high . It can be prepared with high selectivity, and the selectivity can reach 90% under better conditions .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
97 g/mol and density of 1339 g/cm³ suggest that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-1,1-difluoropropane. For instance, its volatility indicates that it will exist solely as a vapor in the ambient atmosphere . Moreover, it’s important to prevent its leakage or spillage to avoid environmental contamination .
properties
IUPAC Name |
1,3-dichloro-1,1-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABYHBTXHBSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231448 | |
Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-1,1-difluoropropane | |
CAS RN |
819-00-1 | |
Record name | 1,3-Dichloro-1,1-difluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=819-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,3-dichloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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